molecular formula C9H9NO3 B12332147 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B12332147
M. Wt: 179.17 g/mol
InChI Key: DLHLYNSDHVXJIN-UHFFFAOYSA-N
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Description

6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux conditions in methanol . Another method involves the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, quinonoid structures, and reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H9NO3/c11-6-2-1-5-3-8(9(12)13)10-7(5)4-6/h1-2,4,8,10-11H,3H2,(H,12,13)

InChI Key

DLHLYNSDHVXJIN-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=CC(=C2)O)C(=O)O

Origin of Product

United States

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